molecular formula C8H7ClF3NO B1394243 4-Chloro-2-(trifluoromethoxy)benzylamine CAS No. 1261605-72-4

4-Chloro-2-(trifluoromethoxy)benzylamine

Cat. No. B1394243
CAS RN: 1261605-72-4
M. Wt: 225.59 g/mol
InChI Key: FCHFGYFFPMJWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(trifluoromethoxy)benzylamine is a laboratory chemical . It is used in chemical synthesis . It has a molecular weight of 191.15 .


Molecular Structure Analysis

The linear formula for 4-Chloro-2-(trifluoromethoxy)benzylamine is CF3OC6H4CH2NH2 . The InChI code is 1S/C8H7ClF3NO/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3H,4,13H2 .


Physical And Chemical Properties Analysis

4-Chloro-2-(trifluoromethoxy)benzylamine is a liquid at ambient temperature . It has a molecular weight of 225.6 .

Scientific Research Applications

Anticancer Activities

A study by Ameta, Singh, & Kale (2013) discusses the synthesis of benzylamine derivative supported platinum(IV) complexes, which were tested in vitro against the MCF-7 cell line. The 4-chloro containing complexes showed impressive anticancer activities. Their DNA binding nature was investigated for a structure–activity relationship study.

Cyclopalladation Reactions

Fuchita, Tsuchiya, & Miyafuji (1995) conducted research on the cyclopalladation of secondary and primary benzylamines. They found that benzylamines react with palladium(II) acetate to give dinuclear cyclopalladated complexes, which can be converted into mononuclear cyclopalladated complexes through bridge-splitting reactions. This research highlights the potential of benzylamines in forming cyclopalladated complexes (Fuchita, Tsuchiya, & Miyafuji, 1995).

Synthesis of Substituted c-Phenylpiperazines

Mouhtaram, Jung, & Stambach (1993) described a novel synthesis method for substituted c-phenylpiperazines by adding benzylamine to β-nitrostyrene. This research provides a unique synthesis route for the production of phenylpiperazines, which have potential pharmaceutical applications (Mouhtaram, Jung, & Stambach, 1993).

Synthesis of Trifluoromethoxylated Aniline Derivatives

Feng & Ngai (2016) presented a protocol for synthesizing methyl 4-acetamido-3-(trifluoromethoxy)benzoate using Togni reagent II. This research contributes to the synthesis of ortho-trifluoromethoxylated aniline derivatives, which can be used as building blocks for pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).

Crystal and Molecular Structure Analysis

Jin et al. (2015) studied the crystal and molecular structure of organic salts from benzylamine and carboxylic acids. This research provides insights into the structural aspects of benzylamine salts and their non-covalent interactions (Jin et al., 2015).

Safety and Hazards

This chemical is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised not to breathe its dust, fume, gas, mist, vapors, or spray. After handling, one should wash their face, hands, and any exposed skin thoroughly . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

[4-chloro-2-(trifluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHFGYFFPMJWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(trifluoromethoxy)benzylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-(trifluoromethoxy)benzylamine
Reactant of Route 2
4-Chloro-2-(trifluoromethoxy)benzylamine
Reactant of Route 3
4-Chloro-2-(trifluoromethoxy)benzylamine
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-(trifluoromethoxy)benzylamine
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-(trifluoromethoxy)benzylamine
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-(trifluoromethoxy)benzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.